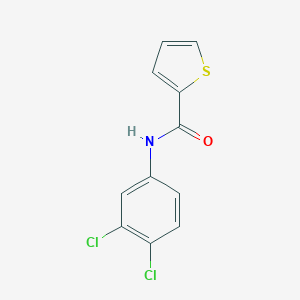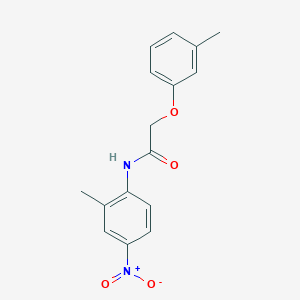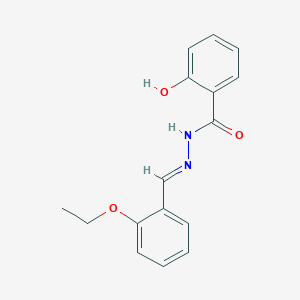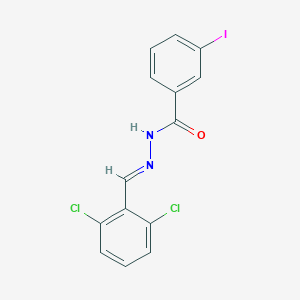![molecular formula C21H19N3O B324342 1-[1,1'-biphenyl]-4-ylethanone N-phenylsemicarbazone](/img/structure/B324342.png)
1-[1,1'-biphenyl]-4-ylethanone N-phenylsemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1,1'-biphenyl]-4-ylethanone N-phenylsemicarbazone is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a biphenyl group and a phenylsemicarbazone moiety, which contribute to its distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1'-biphenyl]-4-ylethanone N-phenylsemicarbazone typically involves the reaction of 1-(4-biphenyl)ethanone with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the desired semicarbazone product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1,1'-biphenyl]-4-ylethanone N-phenylsemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl and phenylsemicarbazone groups can undergo substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
1-[1,1'-biphenyl]-4-ylethanone N-phenylsemicarbazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[1,1'-biphenyl]-4-ylethanone N-phenylsemicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetophenone, 4’-phenyl-
- p-Phenylacetophenone
- Ketone, 4-biphenylyl methyl
- 4-Acetylbiphenyl
- 4-Biphenylyl methyl ketone
Uniqueness
1-[1,1'-biphenyl]-4-ylethanone N-phenylsemicarbazone is unique due to its specific combination of biphenyl and phenylsemicarbazone groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C21H19N3O |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-phenyl-3-[(Z)-1-(4-phenylphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C21H19N3O/c1-16(23-24-21(25)22-20-10-6-3-7-11-20)17-12-14-19(15-13-17)18-8-4-2-5-9-18/h2-15H,1H3,(H2,22,24,25)/b23-16- |
Clé InChI |
HWSOEDHKAOTZIC-KQWNVCNZSA-N |
SMILES isomérique |
C/C(=N/NC(=O)NC1=CC=CC=C1)/C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES |
CC(=NNC(=O)NC1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(=NNC(=O)NC1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B324259.png)

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-fluorobenzamide](/img/structure/B324263.png)
![(4E)-3-hydroxy-4-[(2,4,6-trimethylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B324266.png)





![N'-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B324285.png)
![2-nitro-N'-[3-phenyl-1-(2-phenylvinyl)-2-propenylidene]benzohydrazide](/img/structure/B324287.png)

![N'-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B324289.png)

